molecular formula C13H16 B8337892 4-(tert-Butyl)-2-ethynyl-1-methylbenzene

4-(tert-Butyl)-2-ethynyl-1-methylbenzene

Cat. No. B8337892
M. Wt: 172.27 g/mol
InChI Key: BXZQSWBVFJURAC-UHFFFAOYSA-N
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Patent
US07226951B2

Procedure details

Following general procedure F and using (5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane (Intermediate 109, 0.16 g, 0.66 mmol), methanol (5 mL) and potassium carbonate (0.05 g, 0.36 mmol), the title compound was obtained (0.08 g, 67%).
Name
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Intermediate 109
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[C:12][Si](C)(C)C)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[CH:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
Quantity
0.16 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
Step Two
Name
Intermediate 109
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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